ML-9

Description

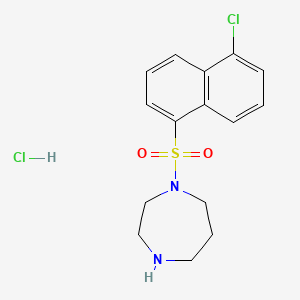

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRYCIVTNLZOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147228 | |

| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105637-50-1 | |

| Record name | ML 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 105637-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride (ML-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride, commonly known as ML-9. This compound is a potent, ATP-competitive protein kinase inhibitor with a primary affinity for Myosin Light Chain Kinase (MLCK).[1] This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through descriptive diagrams. The information herein is intended to support further research and drug development efforts centered on the modulation of cellular processes regulated by MLCK and other this compound-sensitive kinases.

Introduction

1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride (this compound) is a synthetic compound recognized for its inhibitory effects on a range of protein kinases. Its primary pharmacological classification is as an enzyme inhibitor, with a well-documented role in the modulation of smooth muscle contraction, intracellular calcium signaling, and other fundamental cellular processes.[1][2] Understanding the nuanced mechanism of action of this compound is critical for its application as a research tool and for the potential development of novel therapeutics targeting related signaling cascades.

Core Mechanism of Action: Inhibition of Myosin Light Chain Kinase

The principal mechanism of action of this compound is the competitive inhibition of Myosin Light Chain Kinase (MLCK) at the ATP-binding site.[1] MLCK is a pivotal enzyme in the regulation of smooth muscle contraction. It catalyzes the phosphorylation of the 20,000-Dalton regulatory light chain of myosin II (MLC20). This phosphorylation event is a prerequisite for the interaction of myosin with actin, leading to the generation of contractile force.

By binding to MLCK, this compound prevents the transfer of phosphate from ATP to MLC20, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.[1] This inhibitory action has been demonstrated to induce vasorelaxant effects in vivo.

Signaling Pathway of this compound Action on Smooth Muscle Contraction

Broader Kinase Inhibition Profile

While this compound is a potent inhibitor of MLCK, it also exhibits inhibitory activity against other protein kinases, albeit with lower potency. This broader spectrum of activity is crucial to consider when interpreting experimental results.

Quantitative Data: Inhibitor Constants (Ki)

| Kinase | Inhibitor Constant (Ki) | Reference |

| Myosin Light Chain Kinase (MLCK) | 4 µM | [3] |

| Protein Kinase A (PKA) | 32 µM | [3] |

| Protein Kinase C (PKC) | 54 µM | [3] |

Table 1: Inhibitor constants (Ki) of this compound for various protein kinases.

Effects on Intracellular Calcium Signaling

Beyond direct kinase inhibition, this compound has been shown to influence intracellular calcium ([Ca2+]i) concentrations. Studies in guinea pig tracheal smooth muscle have demonstrated that this compound can reduce the increase in [Ca2+]i induced by high potassium, methacholine, and thapsigargin.[2] This effect appears to be independent of its MLCK inhibitory activity, as other MLCK inhibitors like wortmannin did not produce the same effect on [Ca2+]i.[2] The mechanism is suggested to be through the inhibition of Ca2+-permeable channels, similar to the action of Ca2+ channel blockers like SKF-96365.[2]

Furthermore, this compound is known to inhibit the activity of Stromal Interaction Molecule 1 (STIM1), a key sensor of calcium levels in the endoplasmic reticulum that is involved in store-operated calcium entry (SOCE).[3]

Signaling Pathway of this compound's Effect on Calcium Homeostasis

Other Reported Biological Activities

Recent studies have also implicated this compound in the regulation of autophagy. It has been shown to induce autophagy by stimulating the formation of autophagosomes while also inhibiting their degradation, identifying it as a lysosomotropic agent.[3]

Experimental Protocols

The following are generalized protocols for key experiments relevant to characterizing the activity of this compound.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol provides a framework for determining the inhibitory activity of this compound against a specific kinase.

Objective: To quantify the IC50 value of this compound for a target kinase.

Materials:

-

Purified active target kinase (e.g., MLCK, PKA, PKC)

-

Fluorescently labeled peptide substrate for the kinase

-

ATP

-

This compound

-

Assay buffer (e.g., 100 mM HEPES (pH 7.5), 5 mM MgCl2, 0.05% CHAPS, 0.5 mM DTT)

-

Kinase reaction stop solution (containing EDTA)

-

Capillary electrophoresis instrument

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer to create a concentration gradient.

-

Prepare a kinase solution by diluting the purified kinase in assay buffer.

-

Prepare a substrate mix containing the fluorescently labeled peptide substrate and ATP in assay buffer. The ATP concentration should be near the Km for the specific kinase.

-

-

Kinase Reaction:

-

In a microplate, add the diluted this compound solutions or vehicle control.

-

Add the kinase solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate mix to each well.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

-

-

Stop Reaction:

-

Terminate the reaction by adding the stop solution.

-

-

Analysis:

-

Analyze the samples using a capillary electrophoresis instrument. The instrument will separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge-to-mass ratio.

-

Quantify the amount of product formed in each reaction.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow for Kinase Inhibition Assay

Intracellular Calcium Measurement using Fura-2 AM

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to this compound treatment.

Objective: To assess the effect of this compound on intracellular calcium levels in cultured cells.

Materials:

-

Cultured cells (e.g., smooth muscle cells, HEK293 cells)

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Agonist to induce calcium influx (e.g., carbachol, high potassium solution)

-

Fluorescence spectrophotometer or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips or in a suitable imaging dish and grow to the desired confluency.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in DMSO and then diluting in HBSS to the final working concentration (e.g., 2-5 µM Fura-2 AM).

-

Wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

-

-

De-esterification:

-

Wash the cells with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

-

-

Fluorescence Measurement:

-

Mount the coverslip or dish onto the fluorescence spectrophotometer or microscope.

-

Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

-

Experimental Treatment:

-

Add this compound at the desired concentration and continue recording the fluorescence ratio.

-

After a period of incubation with this compound, add an agonist to stimulate a calcium response.

-

Continue recording the fluorescence ratio to observe the effect of this compound on the agonist-induced calcium signal.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Analyze the changes in the fluorescence ratio over time to determine the effect of this compound on basal and stimulated intracellular calcium levels.

-

Conclusion

1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride (this compound) is a valuable pharmacological tool for the study of cellular signaling pathways. Its primary mechanism of action as a Myosin Light Chain Kinase inhibitor is well-established, with significant implications for the regulation of smooth muscle contractility. However, its broader kinase inhibition profile and its effects on intracellular calcium homeostasis and autophagy highlight the importance of careful experimental design and interpretation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this multifaceted compound. Further investigation into the specific molecular interactions of this compound will undoubtedly continue to illuminate complex cellular regulatory networks.

References

- 1. This compound inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a myosin light chain kinase inhibitor, reduces intracellular Ca2+ concentration in guinea pig trachealis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the ML-9 Myosin Light Chain Kinase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin light chain kinase (MLCK) is a pivotal enzyme in the regulation of smooth muscle contraction and a variety of other cellular processes, including cell division and barrier function regulation. Its inhibition is a key area of research for therapeutic intervention in diseases characterized by smooth muscle hypercontractility and for dissecting cellular signaling pathways. ML-9, or 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, is a widely utilized, cell-permeable inhibitor of MLCK. This technical guide provides a comprehensive overview of the this compound inhibition pathway, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a discussion of its off-target effects. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug development.

The Core Myosin Light Chain Kinase (MLCK) Signaling Pathway

The contraction of smooth muscle is primarily initiated by the phosphorylation of the 20,000-Dalton regulatory light chain of myosin II (MLC20) at Serine 19.[1] This phosphorylation is catalyzed by the Ca2+/calmodulin-dependent protein kinase, MLCK.[2]

The activation of MLCK is a multi-step process:

-

An increase in intracellular calcium concentration ([Ca2+]i) is the initial trigger.

-

Four Ca2+ ions bind to the ubiquitous calcium-binding protein, calmodulin (CaM).

-

The Ca2+/CaM complex then binds to the calmodulin-binding domain of MLCK, leading to a conformational change that activates the kinase.[3]

-

Activated MLCK then catalyzes the transfer of the gamma-phosphate from ATP to Serine 19 on the MLC20.

-

Phosphorylated MLC20 allows for the interaction of myosin with actin, initiating cross-bridge cycling and leading to muscle contraction.[1]

Dephosphorylation of MLC20 by myosin light chain phosphatase (MLCP) leads to muscle relaxation.[4] The level of MLC20 phosphorylation, and thus the contractile state of the smooth muscle, is determined by the balance of activities between MLCK and MLCP.[4]

Mechanism of Inhibition by this compound

This compound acts as a competitive inhibitor of MLCK with respect to ATP.[5] Its naphthalenesulfonamide structure allows it to bind to the ATP-binding site in the catalytic domain of MLCK, thereby preventing the phosphorylation of MLC20. This inhibition of MLC20 phosphorylation disrupts the actin-myosin interaction, leading to the relaxation of smooth muscle and the antagonism of agonist-induced contractions.[1]

Quantitative Data for this compound Inhibitory Activity

The potency and selectivity of a kinase inhibitor are critical parameters for its use as a research tool or therapeutic agent. The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against MLCK and other kinases.

| Target Kinase/Protein | Parameter | Value (µM) | Notes |

| Myosin Light Chain Kinase (MLCK) | Ki | 4 | Primary target.[5] |

| IC50 | 3.8 | In vitro kinase activity. | |

| Protein Kinase A (PKA) | Ki | 32 | Off-target.[5] |

| Protein Kinase C (PKC) | Ki | 54 | Off-target.[5] |

| TRPC6 Channel | IC50 | 7.8 | MLCK-independent inhibition.[6] |

Off-Target Effects and Broader Signaling Impact of this compound

While this compound is widely used as an MLCK inhibitor, it is crucial for researchers to be aware of its off-target effects, which can confound experimental results.

-

Inhibition of Other Kinases: As shown in the data table, this compound inhibits PKA and PKC, albeit at higher concentrations than for MLCK.[5]

-

Inhibition of Ion Channels: this compound has been shown to directly inhibit TRPC6 channels in an MLCK-independent manner.[6] This can affect Ca2+ influx and cellular processes regulated by these channels.

-

Induction of Autophagy: this compound can induce autophagy by downregulating the Akt/mTOR pathway. This effect appears to be independent of its action on MLCK and is linked to its ability to act as a lysosomotropic agent, increasing lysosomal pH.[7]

-

Inhibition of STIM1: this compound has been reported to inhibit Stromal Interaction Molecule 1 (STIM1), a key component of store-operated calcium entry (SOCE).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on MLCK activity and smooth muscle contractility.

In Vitro MLCK Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a model substrate by purified MLCK.

Materials:

-

Purified active MLCK enzyme

-

Myosin light chain peptide substrate (e.g., KKR PQR ATS NVF AM-NH2)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

[γ-32P]ATP or a non-radioactive ADP detection kit (e.g., ADP-Glo™)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper and 1% phosphoric acid (for radioactive assay)

-

Microplate reader (for non-radioactive assay)

Procedure (Non-Radioactive ADP-Glo™ Method):

-

Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.

-

In a 384-well plate, add 1 µL of each this compound dilution or DMSO.

-

Add 2 µL of a solution containing the MLCK enzyme to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to its Km for MLCK.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Isometric Tension Measurement in Isolated Smooth Muscle

This protocol measures the effect of this compound on the contractility of an isolated smooth muscle tissue, such as aortic rings.

Materials:

-

Isolated tissue bath system with isometric force transducers

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

-

Contractile agonist (e.g., phenylephrine, KCl)

-

This compound stock solution (in DMSO)

-

Data acquisition system

Procedure:

-

Dissect smooth muscle tissue (e.g., rat thoracic aorta) in cold Krebs solution and cut into rings (2-3 mm).

-

Mount the tissue rings in the isolated tissue baths containing Krebs solution at 37°C and gassed with 95% O2 / 5% CO2.

-

Connect the tissues to the force transducers and apply a resting tension (e.g., 1.5-2.0 g for rat aorta).

-

Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60 mM). Wash and return to baseline.

-

Pre-incubate the tissues with various concentrations of this compound or DMSO (vehicle control) for a set period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine).

-

Record the isometric tension at each agonist concentration.

-

Analyze the data to determine the effect of this compound on the potency (EC50) and efficacy (Emax) of the agonist.[9]

Western Blotting for MLC20 Phosphorylation

This method quantifies the level of phosphorylated MLC20 in cells or tissues treated with this compound.

Materials:

-

Cultured smooth muscle cells or tissue samples

-

Lysis buffer containing phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total-MLC20

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat cells or tissues with the desired agonist in the presence or absence of this compound for the specified time.

-

Immediately lyse the cells or homogenize the tissues in ice-cold lysis buffer to preserve phosphorylation states.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC20 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total MLC20 for normalization.

-

Quantify the band intensities to determine the relative level of MLC20 phosphorylation in each sample.[10]

Conclusion

This compound is a valuable pharmacological tool for studying the role of MLCK in various physiological and pathological processes. Its primary mechanism of action involves the competitive inhibition of ATP binding to MLCK, leading to a reduction in MLC20 phosphorylation and subsequent relaxation of smooth muscle. However, researchers must exercise caution and employ appropriate controls due to its known off-target effects on other kinases, ion channels, and cellular pathways such as autophagy. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other potential MLCK inhibitors, enabling a deeper understanding of their therapeutic potential and cellular functions. By carefully considering the on-target and off-target activities of this compound, the scientific community can continue to leverage this compound to unravel the complexities of MLCK-mediated signaling.

References

- 1. melp.nl [melp.nl]

- 2. urmc.rochester.edu [urmc.rochester.edu]

- 3. Phospho-Myosin (Ser19, Ser20) Polyclonal Antibody (600-401-416) [thermofisher.com]

- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. promega.com [promega.com]

- 9. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]

"synthesis and characterization of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine"

An In-depth Technical Guide on the Synthesis and Characterization of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine is a sulfonamide derivative of homopiperazine (hexahydro-1H-1,4-diazepine). Its structural similarity to known kinase inhibitors, such as ML-9, a selective inhibitor of Myosin Light Chain Kinase (MLCK), suggests its potential as a valuable tool in chemical biology and drug discovery. The naphthalenic sulfonamide moiety is a common pharmacophore in various biologically active compounds. This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the title compound, based on established chemical principles and analogous reactions found in the literature.

Synthesis

The synthesis of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine is proposed as a two-step process. The first step involves the preparation of the key electrophile, 5-chloro-1-naphthalenesulfonyl chloride, via chlorosulfonation of 1-chloronaphthalene. The second step is the nucleophilic substitution reaction of the synthesized sulfonyl chloride with homopiperazine.

Caption: Proposed two-step synthesis pathway for the target compound.

Experimental Protocol: Synthesis of 5-chloro-1-naphthalenesulfonyl chloride

This protocol is based on general methods for the chlorosulfonation of aromatic compounds.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 1-chloronaphthalene (1.0 eq).

-

Addition of Reagent: Cool the flask in an ice-water bath to 0-5 °C. Add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate of 5-chloro-1-naphthalenesulfonyl chloride is then collected by vacuum filtration.

-

Purification: Wash the crude product with cold water until the washings are neutral to pH paper. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like chloroform or a mixture of ethyl acetate and hexanes.

Experimental Protocol: Synthesis of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine

This procedure is adapted from standard methods for the N-sulfonylation of amines.

-

Reaction Setup: Dissolve homopiperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a base, such as triethylamine (2.5 eq) or pyridine (2.5 eq), to the solution and cool to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 5-chloro-1-naphthalenesulfonyl chloride (1.0 eq) in the same solvent and add it dropwise to the homopiperazine solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent, to afford the pure title compound.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the key analytical techniques.

Caption: Workflow for the purification and characterization of the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine based on analyses of structurally similar compounds.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₅H₁₇ClN₂O₂S |

| Molecular Weight | 336.83 g/mol |

| Physical Appearance | Off-white to pale yellow solid |

| Melting Point | 150-170 °C (predicted range) |

| Yield | 60-80% (expected) |

| ¹H NMR | Aromatic protons (naphthalene): δ 7.5-8.5 ppm; Diazepine ring protons: δ 3.0-4.0 ppm |

| ¹³C NMR | Aromatic carbons: δ 120-140 ppm; Diazepine ring carbons: δ 40-60 ppm |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 337.07 |

| FT-IR (cm⁻¹) | S=O stretch: ~1350 & ~1160 cm⁻¹; C-N stretch: ~1270 cm⁻¹; N-H stretch: ~3300 cm⁻¹ |

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will help to identify all unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹. Key vibrational frequencies will confirm the presence of functional groups such as the sulfonyl group (S=O), C-N bonds, and the N-H bond of the diazepine ring. The characteristic strong stretching vibrations for the S=O group are expected around 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹.[1]

-

Biological Context: Potential Inhibition of MLCK Signaling

Given that the structurally related compound this compound is an inhibitor of Myosin Light Chain Kinase (MLCK), the title compound is hypothesized to target the same pathway. MLCK is a crucial enzyme in the regulation of smooth muscle contraction and is implicated in various cellular processes like cell migration and cytokinesis.[2][3] Inhibition of this pathway has therapeutic potential in various inflammatory diseases.[4]

The MLCK signaling pathway is primarily activated by an increase in intracellular calcium (Ca²⁺).[3][5]

Caption: The Myosin Light Chain Kinase (MLCK) signaling pathway and the potential point of inhibition.

The pathway begins with various stimuli activating cell surface receptors, leading to an increase in intracellular calcium concentration.[2] Calcium then binds to calmodulin (CaM), forming an active complex that, in turn, activates MLCK.[5] Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC), which promotes the interaction between actin and myosin, leading to cellular contraction and other motile events.[3] The title compound, as a potential MLCK inhibitor, would likely act by blocking the kinase activity of MLCK, thereby preventing the phosphorylation of MLC and subsequent downstream effects.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 4. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties of ML-9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9 hydrochloride, with the chemical name 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride, is a well-characterized cell-permeable inhibitor of Myosin Light Chain Kinase (MLCK).[1][2][3] Its ability to competitively block the ATP binding site of MLCK makes it a valuable tool for investigating the physiological roles of myosin light chain phosphorylation in cellular processes such as smooth muscle contraction, cell migration, and endothelial barrier function.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | 1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride | [2] |

| Molecular Formula | C₁₅H₁₇ClN₂O₂S · HCl | [1][2] |

| Molecular Weight | 361.29 g/mol | [2] |

| CAS Number | 105637-50-1 | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥98% (by HPLC or TLC) | [2][6] |

| Melting Point | 196-200 °C | [1] |

| pKa | Not publicly available. A detailed protocol for determination is provided in Section 4.2. | |

| Storage | Desiccate at room temperature. For long-term storage, 2-8°C is recommended. Stock solutions can be stored at -20°C or -80°C. | [6] |

Solubility

The solubility of this compound hydrochloride in various solvents is crucial for the preparation of stock solutions and experimental media.

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility | Source(s) |

| DMSO | ≥ 25 mM (or ≥ 9.03 mg/mL) | [2] |

| DMF | ~30 mg/mL | [1] |

| Ethanol (50%) | ~10 mg/mL | [6] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound hydrochloride.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Objective: To determine the melting point range of this compound hydrochloride.

Materials:

-

This compound hydrochloride sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or digital sensor

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound hydrochloride is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point (based on the literature value of 196-200°C).

-

Determination: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.

-

Replicate Measurements: The procedure should be repeated at least twice to ensure the reproducibility of the results.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

Objective: To determine the pKa value(s) of this compound hydrochloride.

Materials:

-

This compound hydrochloride

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water (carbonate-free)

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A solution of this compound hydrochloride of a known concentration (e.g., 1-10 mM) is prepared in deionized water.

-

Initial pH Adjustment: The initial pH of the this compound hydrochloride solution is adjusted to the acidic range (e.g., pH 2-3) using a standardized HCl solution.

-

Titration: The solution is titrated with a standardized NaOH solution at a constant, slow rate. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Collection: The titration is continued until the pH reaches the basic range (e.g., pH 11-12).

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve (the inflection point). If multiple ionizable groups are present, multiple inflection points may be observed.

-

Replicate Measurements: The titration is performed in triplicate to ensure accuracy and precision.

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its biological effects primarily through the inhibition of Myosin Light Chain Kinase (MLCK). MLCK is a serine/threonine-specific protein kinase that plays a pivotal role in regulating smooth muscle contraction and cellular motility.

The activation of MLCK is a calcium-dependent process. An increase in intracellular calcium concentration leads to the binding of calcium ions to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates MLCK.[7] Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the myosin head to interact with actin filaments, leading to muscle contraction or cell motility.[7]

This compound acts as a competitive inhibitor of ATP binding to the catalytic site of MLCK, thereby preventing the phosphorylation of the myosin light chain and leading to smooth muscle relaxation.[6] While this compound is a selective inhibitor of MLCK, it can also inhibit other kinases at higher concentrations, such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[2][3]

The following diagrams illustrate the chemical structure of this compound hydrochloride and its role in the MLCK signaling pathway.

References

- 1. This compound HYDROCHLORIDE | 105637-50-1 [amp.chemicalbook.com]

- 2. ML 9 hydrochloride | Myosin Light Chain Kinases | Tocris Bioscience [tocris.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, Hydrochloride [sigmaaldrich.com]

- 7. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Pharmacology of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (ML-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pharmacology of 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine, commonly known as ML-9. This naphthalenesulfonamide derivative is a well-established inhibitor of myosin light chain kinase (MLCK), a critical enzyme in smooth muscle contraction and other cellular processes. This document collates the available preclinical data on its mechanism of action, pharmacodynamics, and key experimental findings. While this compound has been instrumental as a research tool, this guide also highlights the current gaps in the publicly available data, particularly concerning its pharmacokinetic profile, comprehensive toxicology, and broad kinase selectivity.

Introduction

1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (this compound) is a synthetic, cell-permeable compound that has been widely utilized in biomedical research to investigate the physiological roles of myosin light chain phosphorylation. Its primary pharmacological action is the competitive inhibition of myosin light chain kinase (MLCK). By targeting MLCK, this compound provides a valuable tool to dissect cellular pathways involved in smooth muscle contraction, cell motility, and cytoskeletal dynamics. This guide aims to consolidate the existing pharmacological knowledge of this compound to support further research and drug development efforts.

Mechanism of Action

This compound exerts its primary pharmacological effect through the inhibition of Myosin Light Chain Kinase (MLCK). This inhibition disrupts the phosphorylation of the 20,000-Da myosin light chain (LC20), a pivotal step in the initiation of smooth muscle contraction and other actin-myosin-dependent cellular functions. The inhibition of MLCK by this compound is competitive with respect to ATP.

Beyond its primary target, this compound has been shown to interact with other cellular components, indicating a broader, though less potent, spectrum of activity. These off-target effects are crucial to consider when interpreting experimental results.

-

Inhibition of other kinases: this compound demonstrates inhibitory activity against Protein Kinase A (PKA) and Protein Kinase C (PKC), albeit with significantly lower potency compared to its action on MLCK. It has also been reported to inhibit Protein Kinase B (Akt) and S6 kinase.

-

Modulation of Calcium Signaling: Independently of its effect on MLCK, this compound has been observed to reduce intracellular calcium concentrations. This is attributed to its ability to act as a potent inhibitor of Ca2+-permeable channels and to inhibit the activity of stromal interaction molecule 1 (STIM1), a key component of store-operated calcium entry (SOCE).

-

Induction of Autophagy: this compound has been shown to induce autophagy in cells.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action. In vitro and in cellular models, this compound has demonstrated a range of biological activities.

-

Inhibition of Vascular Contraction: By preventing the phosphorylation of myosin light chains in vascular smooth muscle, this compound effectively inhibits vasoconstriction induced by various agonists.

-

Reduction of Intracellular Calcium: this compound's ability to block calcium channels and STIM1 leads to a decrease in intracellular calcium levels, which can impact a wide array of calcium-dependent cellular processes.

-

Modulation of Synaptic Transmission: In neuroscience research, this compound has been shown to potentiate early excitatory postsynaptic currents at the calyx of Held synapse.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Inhibitory Constants (Ki) of this compound Against Various Kinases

| Kinase | Ki (µM) |

| Myosin Light Chain Kinase (MLCK) | 3.8 - 4 |

| Protein Kinase A (PKA) | 32 |

| Protein Kinase C (PKC) | 54 |

Table 2: Half-maximal Inhibitory Concentrations (IC50) of this compound

| Kinase/Protein | IC50 (µM) |

| Protein Kinase B (Akt) | 10 - 50 |

| Protein Kinase A (PKA) | 20 |

| S6 Kinase | 50 |

Pharmacokinetics, Metabolism, and Toxicology

There is a significant lack of publicly available data regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), metabolic fate, and comprehensive toxicology profile of this compound. This absence of information limits its translational potential and underscores the need for further investigation in these areas.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are not consistently reported in the literature. However, based on published studies, the following outlines the general methodology for a key application of this compound.

Measurement of Intracellular Calcium Concentration Using Fura-2

This protocol describes the general steps for measuring changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution (in DMSO)

-

Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in a physiological buffer. A typical concentration is 2-5 µM Fura-2 AM.

-

To aid in the dispersion of the lipophilic Fura-2 AM, it can be premixed with an equal volume of 20% Pluronic F-127.

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.

-

-

Washing: After loading, wash the cells with fresh physiological buffer to remove extracellular Fura-2 AM. Allow the cells to de-esterify the dye for at least 30 minutes at room temperature.

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Excite the cells alternately with 340 nm and 380 nm light and collect the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) before adding any compounds.

-

-

This compound Application:

-

Add the desired concentration of this compound to the imaging buffer and record the changes in the F340/F380 ratio over time.

-

Agonists or other stimuli can be added to investigate the effect of this compound on calcium signaling.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Visualizations

Signaling Pathway of this compound Action

Caption: Simplified signaling pathway illustrating the inhibitory effects of this compound.

Experimental Workflow for Assessing this compound's Effect on Vasoconstriction

Caption: General experimental workflow for studying the effect of this compound on vasoconstriction.

Conclusion and Future Directions

1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-1H-1,4-diazepine (this compound) remains a valuable pharmacological tool for elucidating the roles of myosin light chain kinase in cellular physiology. Its well-characterized inhibitory action on MLCK, coupled with its effects on calcium signaling, provides a multifaceted agent for in vitro and cellular studies. However, the significant gaps in our understanding of its pharmacokinetic properties, metabolic fate, and a comprehensive safety profile currently limit its potential for therapeutic development. Future research should focus on conducting thorough ADME and toxicology studies, as well as broader kinase selectivity profiling, to fully characterize this compound and explore any potential for clinical translation.

ML-9 as a Probe for Myosin Light Chain Kinase (MLCK) Function: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of smooth muscle contraction and plays a significant role in various cellular processes in non-muscle cells, including cell migration, adhesion, and cytokinesis. The phosphorylation of the regulatory light chain of myosin II (MLC20) by MLCK is a key event that initiates these processes. ML-9, or 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine, has been widely utilized as a pharmacological tool to investigate the physiological and pathological roles of MLCK. This technical guide provides a comprehensive overview of this compound as a probe for MLCK function, detailing its mechanism of action, selectivity, and potential off-target effects. Furthermore, it presents detailed experimental protocols for its application in in-vitro and cellular assays and offers structured quantitative data to aid in experimental design and interpretation.

Introduction to this compound

This compound is a synthetic compound that acts as a competitive inhibitor of Myosin Light Chain Kinase (MLCK).[1] Its inhibitory action stems from its ability to compete with ATP for the binding site on the kinase domain of MLCK. By preventing the phosphorylation of the myosin light chain, this compound effectively blocks the downstream events that are dependent on this phosphorylation, such as smooth muscle contraction and other cellular motile processes.[1] This property has made this compound a valuable tool for elucidating the diverse functions of MLCK in various biological systems.

Mechanism of Action and Selectivity

This compound functions as a potent, cell-permeable inhibitor of MLCK. The primary mechanism involves the competitive inhibition of the ATP binding site on the MLCK catalytic domain. This prevents the transfer of the gamma-phosphate from ATP to the serine-19 residue of the myosin regulatory light chain, thereby inhibiting the activation of myosin II motor activity.[1]

However, it is crucial for researchers to be aware that this compound is not entirely specific for MLCK and can inhibit other kinases, albeit at higher concentrations. Understanding its selectivity profile is essential for the accurate interpretation of experimental results.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for MLCK and other common kinases. This data is critical for determining the appropriate concentration range for experiments to maximize MLCK inhibition while minimizing off-target effects.

| Kinase | Ki (μM) | IC50 (μM) | Reference |

| Myosin Light Chain Kinase (MLCK) | 4 | 3.8 | [2][3] |

| Protein Kinase A (PKA) | 32 | - | |

| Protein Kinase C (PKC) | 54 | - | |

| Akt Kinase | - | - | |

| Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) | - | - |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate concentration.

Off-Target Effects and Considerations for Use

A significant consideration when using this compound is its potential for off-target effects, which can lead to misinterpretation of experimental data if not properly controlled for. The most well-documented off-target effects of this compound include:

-

Inhibition of Calcium Channels: this compound has been shown to act as a potent inhibitor of Ca2+-permeable channels, an effect that is independent of its inhibition of MLCK.[4][5] This can lead to a reduction in intracellular calcium concentration, which itself can affect a wide range of cellular processes.

-

Inhibition of TRPC6 Channels: this compound can directly inhibit TRPC6 channels, a type of transient receptor potential channel, with an IC50 of approximately 7.8 μM.[6] This inhibition is rapid, voltage-dependent, and occurs independently of MLCK activity.[6]

-

Effects on STIM1: this compound has been reported to inhibit the activity of stromal interaction molecule 1 (STIM1), a key component of store-operated calcium entry (SOCE).[7]

To mitigate the impact of these off-target effects, researchers should:

-

Use the lowest effective concentration of this compound: Based on the IC50 for MLCK, aim for a concentration range that is sufficient to inhibit MLCK without significantly affecting other targets.

-

Employ structurally and mechanistically different MLCK inhibitors: Using other MLCK inhibitors, such as wortmannin (though it also has off-target effects on PI3K) or peptide-based inhibitors, can help to confirm that the observed effects are indeed due to MLCK inhibition.[4]

-

Utilize molecular biology approaches: Techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of MLCK can provide more specific evidence for the role of the kinase in a particular process.

-

Perform appropriate control experiments: For example, when studying calcium signaling, it is important to assess whether this compound alters intracellular calcium levels independently of MLCK inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe MLCK function.

In Vitro MLCK Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MLCK.

Materials:

-

Purified recombinant MLCK

-

Myosin regulatory light chain (MLC20) as a substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mM CaCl2, and calmodulin)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, MLC20 substrate, and purified MLCK enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a solution like 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the amount of 32P incorporated into the MLC20 substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cellular Assay for Myosin Light Chain Phosphorylation (Western Blotting)

This method assesses the effect of this compound on MLCK activity within intact cells by measuring the phosphorylation level of MLC20.

Materials:

-

Cultured cells (e.g., smooth muscle cells, endothelial cells)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Stimulating agent (e.g., thrombin, angiotensin II, or KCl)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total-MLC20

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Chemiluminescent or fluorescent detection reagents

-

Imaging system

Procedure:

-

Plate cells and grow to the desired confluency.

-

Serum-starve the cells for a few hours to reduce basal MLC20 phosphorylation.

-

Pre-treat the cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an appropriate agonist for a short period (e.g., 1-5 minutes) to induce MLC20 phosphorylation.

-

Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-MLC20.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a suitable detection method.

-

Strip the membrane and re-probe with an antibody against total MLC20 to normalize for protein loading.

-

Quantify the band intensities and express the results as the ratio of phospho-MLC20 to total MLC20.

Smooth Muscle Contraction Assay

This assay measures the effect of this compound on the contractile response of isolated smooth muscle tissue.

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

-

Organ bath system with force transducer and data acquisition system

-

Krebs-Henseleit solution (or other physiological salt solution), gassed with 95% O2 / 5% CO2

-

This compound stock solution (in DMSO)

-

Contractile agonist (e.g., phenylephrine, KCl)

Procedure:

-

Dissect and prepare smooth muscle tissue strips or rings and mount them in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C.

-

Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing.

-

Induce a reference contraction with a high concentration of KCl to ensure tissue viability.

-

Wash the tissue and allow it to return to baseline tension.

-

Pre-incubate the tissue with this compound (or DMSO control) at the desired concentration for a specified duration (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to a contractile agonist in the presence and absence of this compound.

-

Record the isometric tension developed by the smooth muscle.

-

Analyze the data to determine the effect of this compound on the potency and efficacy of the contractile agonist.

Visualizations

MLCK Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a myosin light chain kinase inhibitor, reduces intracellular Ca2+ concentration in guinea pig trachealis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tools and protocol for quantification of myosin phosphorylation with MRM-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. researchgate.net [researchgate.net]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Structure-Activity Relationship of CAS 105637-50-1 (ML-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 105637-50-1, commonly known as ML-9, is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2][3] Its ability to modulate cellular processes by targeting MLCK and other kinases has made it a valuable tool in cell biology and pharmacological research. This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, its mechanism of action, and its effects on key signaling pathways.

Core Compound Profile

-

CAS Number: 105637-50-1

-

Chemical Name: 1-[(5-Chloro-1-naphthalenyl)sulfonyl]hexahydro-1H-1,4-diazepine, monohydrochloride[4]

-

Molecular Formula: C₁₅H₁₇ClN₂O₂S · HCl[4]

-

Molecular Weight: 361.3 g/mol [4]

Quantitative Inhibitory Activity

This compound exhibits inhibitory activity against several serine/threonine kinases. The following table summarizes the reported quantitative data for its inhibitory potency.

| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |

| Myosin Light Chain Kinase (MLCK) | 4 µM[1][3] | Selective inhibitor.[3] | |

| Protein Kinase A (PKA) | 32 µM[1][3] | ~20 µM[4] | |

| Protein Kinase C (PKC) | 54 µM[1][3] | ||

| Protein Kinase B (PKB/Akt) | 10-50 µM[4] | Inhibits insulin-stimulated glucose transport.[4] | |

| p90 S6 Kinase | ~50 µM[4] | ||

| Mitogen-activated Protein (MAP) Kinase | ~35 µM[4] | ||

| Stromal Interaction Molecule 1 (STIM1) | Inhibits STIM1-plasma membrane interactions, preventing store-operated Ca²⁺ entry.[1][3] |

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through the inhibition of MLCK, a key enzyme in the regulation of smooth muscle contraction and other cellular processes. It also impacts other significant signaling pathways.

Myosin Light Chain Kinase (MLCK) Signaling Pathway

MLCK is a calcium/calmodulin-dependent protein kinase that phosphorylates the regulatory light chain of myosin II. This phosphorylation is a critical step in initiating smooth muscle contraction and is also involved in processes such as cell migration and cytokinesis. This compound acts as a competitive inhibitor of ATP binding to the active site of MLCK, thereby preventing the phosphorylation of myosin light chains.

Akt (Protein Kinase B) Signaling Pathway

This compound has also been shown to inhibit the activity of Akt (Protein Kinase B), a central node in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. By inhibiting Akt, this compound can interfere with processes such as insulin-stimulated glucose transport.

Experimental Protocols

Representative In Vitro Kinase Inhibition Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

1. Materials and Reagents:

-

Kinase of interest (e.g., recombinant human MLCK)

-

Kinase-specific substrate peptide

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 384-well microplates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

2. Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) to create a range of concentrations for testing. A typical starting concentration might be 100 µM.

-

Reaction Setup:

-

Add a small volume (e.g., 2.5 µL) of the diluted this compound or solvent control (for 0% and 100% activity controls) to the wells of the 384-well plate.

-

Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. Add a defined volume (e.g., 5 µL) of this mix to each well.

-

Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution of ATP in the kinase assay buffer.

-

Add a specific volume (e.g., 2.5 µL) of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the kinase.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination and Signal Detection:

-

Stop the kinase reaction by adding the ATP detection reagent according to the manufacturer's instructions. This reagent typically contains a component to stop the enzymatic reaction and another to measure the amount of ADP produced (which is proportional to kinase activity).

-

Incubate the plate as required by the detection reagent protocol (e.g., 40 minutes at room temperature).

-

Add the final detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for a final period (e.g., 30-60 minutes at room temperature).

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the ATP concentration and the Kₘ of ATP for the kinase are known.

-

Conclusion

This compound (CAS 105637-50-1) is a valuable chemical probe for studying cellular signaling pathways, particularly those involving Myosin Light Chain Kinase. Its inhibitory activity against MLCK, as well as other kinases such as Akt, provides a mechanism to investigate a variety of physiological and pathological processes. While detailed structure-activity relationship studies on this compound analogs are not extensively documented in publicly available literature, the existing data on its inhibitory profile against a range of kinases provide a solid foundation for its application in research. The methodologies and pathway information presented in this guide offer a technical resource for scientists and researchers in the field of drug discovery and cell biology.

References

Beyond MLCK: An In-depth Technical Guide to the Biological Targets of ML-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-9, [1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a widely utilized pharmacological tool primarily known for its potent inhibition of Myosin Light Chain Kinase (MLCK). This activity has made it instrumental in dissecting the roles of MLCK in a myriad of physiological processes, particularly smooth muscle contraction. However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond MLCK, encompassing a range of other biological targets. This off-target activity, while a crucial consideration for the interpretation of experimental results using this compound as a selective MLCK inhibitor, also presents opportunities for exploring its therapeutic potential in other contexts.

This technical guide provides a comprehensive overview of the known biological targets of this compound beyond MLCK. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate data generated using this compound and to explore its broader pharmacological implications. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's activity against these targets, and visualizes the relevant signaling pathways.

Quantitative Inhibition Data

The inhibitory activity of this compound against its various biological targets is summarized in the table below. This data, primarily in the form of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), allows for a quantitative comparison of this compound's potency across different proteins.

| Target | This compound Inhibitory Concentration | Assay Type | Reference |

| Myosin Light Chain Kinase (MLCK) | Ki: 4 µM | Kinase Assay | [1] |

| Protein Kinase A (PKA) | Ki: 32 µM | Kinase Assay | [1] |

| Protein Kinase C (PKC) | Ki: 54 µM | Kinase Assay | [1] |

| TRPC6 Channel | IC50: 7.8 µM | Patch-Clamp Electrophysiology | |

| Stromal Interaction Molecule 1 (STIM1) | Effective inhibitory concentrations reported in the µM range, but a direct IC50 for binding is not well-established. Inhibition is often measured by its effect on downstream events like store-operated calcium entry. | Functional Assays (e.g., Fura-2 calcium imaging) |

Off-Target Profile of this compound

Protein Kinase A (PKA) and Protein Kinase C (PKC)

This compound exhibits inhibitory activity against two other major serine/threonine kinases: Protein Kinase A (PKA) and Protein Kinase C (PKC).[1] Although its potency against PKA and PKC is lower than against MLCK, these off-target effects are significant at concentrations commonly used to inhibit MLCK in cellular studies.

PKA Signaling Pathway:

PKA is a key effector of the second messenger cyclic AMP (cAMP). Upon activation by cAMP, the catalytic subunits of PKA are released to phosphorylate a multitude of downstream substrates, regulating processes such as metabolism, gene transcription, and cell growth.

PKC Signaling Pathway:

PKC isoforms are activated by diacylglycerol (DAG) and, in the case of conventional PKCs, also by Ca2+. They play crucial roles in a wide array of signaling cascades controlling cell proliferation, differentiation, and apoptosis.

PKA Kinase Activity Assay (Radioactive Method)

This protocol describes a method to determine the inhibitory activity of this compound on PKA using a radioactive isotope.

-

Reagents:

-

PKA enzyme (catalytic subunit)

-

Kemptide (LRRASLG), a specific PKA substrate

-

[γ-³²P]ATP

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound at various concentrations

-

Phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation fluid

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, Kemptide, and the desired concentration of this compound or vehicle control.

-

Initiate the reaction by adding the PKA enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper square.

-

Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone.

-

Place the dried paper in a scintillation vial with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the Ki value.

-

PKC Kinase Activity Assay (Non-Radioactive ELISA-based Method)

This protocol outlines a safer, non-radioactive method for assessing PKC inhibition.

-

Reagents:

-

PKC enzyme

-

PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂) coated on a microplate

-

ATP

-

Phospho-specific antibody that recognizes the phosphorylated substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

Lipid activator (phosphatidylserine and diacylglycerol)

-

This compound at various concentrations

-

-

Procedure:

-

To the substrate-coated wells, add the PKC enzyme, lipid activator, and varying concentrations of this compound or vehicle control in assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Wash the wells to remove the reaction mixture.

-

Add the phospho-specific primary antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Incubate and wash the wells again.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the Ki value.

-

TRPC6 Channel

This compound has been shown to directly inhibit the transient receptor potential cation channel subfamily C member 6 (TRPC6). This inhibition is rapid and voltage-dependent, suggesting a direct interaction with the channel protein itself, independent of its effects on MLCK.

TRPC6 is a non-selective cation channel that is permeable to Ca²⁺ and is activated by diacylglycerol (DAG) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). It plays a role in various physiological processes, including smooth muscle contraction, cell proliferation, and kidney function.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of TRPC6 channel activity and its inhibition by this compound in a heterologous expression system.

-

Cell Culture: HEK293 cells stably or transiently expressing human TRPC6.

-

Solutions:

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Procedure:

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a TRPC6-expressing HEK293 cell.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC6 currents.

-

Activate TRPC6 channels using a direct activator like oleoyl-2-acetyl-sn-glycerol (OAG) or by stimulating a co-expressed GPCR.

-

Once a stable baseline current is established, perfuse the external solution containing various concentrations of this compound onto the cell.

-